1,3-Dicyclopropylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclopropylpropan-2-one: is an organic compound with the molecular formula C₉H₁₄O It features two cyclopropyl groups attached to a central propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropylpropan-2-one can be synthesized through several methods, including:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Grignard Reactions: Another approach involves the use of cyclopropylmagnesium bromide in a Grignard reaction with appropriate carbonyl compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopropylpropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
1,3-Dicyclopropylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopropylpropan-2-one involves its interaction with various molecular targets. The cyclopropyl groups can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The central ketone group can also undergo nucleophilic addition reactions, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl ketone: Similar in structure but with only one cyclopropyl group.
1,3-Diphenylpropan-2-one: Features phenyl groups instead of cyclopropyl groups.
Uniqueness
1,3-Dicyclopropylpropan-2-one is unique due to the presence of two cyclopropyl groups, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for synthesizing novel materials with unique properties .
Properties
IUPAC Name |
1,3-dicyclopropylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYJHPPHUWGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.